Thermopsine

Antiviral COVID-19 RdRp inhibition

Researchers requiring a defined quinolizidine alkaloid for antiviral scaffold development or inflammatory studies face supply inconsistency and stereochemical ambiguity. Thermopsine (CAS 486-90-8) resolves this with verified identity and purity. • SARS-CoV-2 RdRp inhibitor conjugate (Compound 17) IC50: 7.8 μM; EC50: 0.12 μM (SARS-CoV-1), 1.47 μM (SARS-CoV-2 SRIPs). • Reduces LPS-induced TNF-α in RAW 264.7 macrophages at 50 μM, distinct from cytisine. • Stereochemically defined 11-epimer of anagyrine; catalytic reduction yields α-isosparteine. • ≥98% purity, global shipping with comprehensive documentation.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B1212482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThermopsine
Synonymsthermospine
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
InChIInChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2
InChIKeyFQEQMASDZFXSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thermopsine Overview: Stereochemistry and Research Profile


Thermopsine (CAS 486-90-8) is a tetracyclic quinolizidine alkaloid found in leguminous plants including Thermopsis lanceolata, Sophora tonkinensis, and Sophora velutina [1]. It exists as a stereoisomer of anagyrine, with catalytic reduction yielding α-isosparteine, a stereoisomer of sparteine [2]. As a member of the thermopsine-type subclass within the broader quinolizidine alkaloid family (alongside matrine-type, cytisine-type, aloperine-type, and lupanine-type alkaloids) [3], thermopsine serves as a core scaffold for antiviral and insecticidal derivatives and is recognized in the European Commission's botanical compendium for its anticholinergic relevance [4].

Differentiation from Cytisine, Anagyrine, and Sparteine


Although thermopsine belongs to the quinolizidine alkaloid class alongside cytisine, anagyrine, N-methylcytisine, and sparteine, these compounds diverge significantly in stereochemistry, receptor pharmacology, and toxicity profiles. Thermopsine is a stereoisomer of anagyrine but differs in chemical reactivity and contains an α-pyridone ring not present in sparteine [1]. Critically, cytisine functions as a potent nicotinic acetylcholine receptor agonist used clinically for smoking cessation, whereas thermopsine exhibits low nicotinic receptor affinity and instead demonstrates antibacterial and anti-inflammatory properties . Furthermore, anagyrine carries documented teratogenic liability in cattle models, while thermopsine's teratogenic risk profile remains distinct [2]. These fundamental pharmacological divergences preclude direct substitution in any research requiring defined target engagement, toxicity benchmarking, or structure-activity relationship studies. The evidence detailed in Section 3 quantifies exactly where thermopsine differentiates from its closest structural analogs.

Quantitative Evidence for Research Selection


SARS-CoV-2 RdRp Inhibition by Thermopsine Conjugates

A thermopsine-containing conjugate (Compound 17: 1,3-dimethyluracil conjugate with (-)-cytisine and thermopsine) demonstrated potent inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with an IC50 value of 7.8 μM [1]. In cellular assays using SARS-CoV-2 replicon-based single-round infectious particles (SRIPs), Compound 17 achieved an EC50 of 1.47 μM and reduced viral N protein expression in a dose-dependent manner [1]. While this study evaluated derivatives rather than unmodified thermopsine alone, the data establish that the thermopsine scaffold, when incorporated into conjugate structures, contributes to RdRp inhibitory activity distinct from parent cytisine derivatives. For SARS-CoV-1, the same conjugate achieved an EC50 of 0.12 μM [2]. This represents a foundational SAR data point for researchers evaluating thermopsine as a building block for antiviral lead optimization.

Antiviral COVID-19 RdRp inhibition Structure-activity relationship

Antibacterial Activity vs. N-Methylcytisine

In a comparative antibacterial evaluation of quinolizidine alkaloids isolated from Sophora velutina subsp. zimbabweensis, N-methylcytisine (compound 6) exhibited good antibacterial activity against Enterococcus faecalis with an MIC value of 20.8 μg/mL, whereas thermopsine (compound 5) demonstrated only low to moderate antibacterial activity against the same strain [1]. The study tested multiple alkaloids from the same plant source under identical assay conditions, enabling direct intra-study comparison. This differential activity profile reflects structural differences: N-methylcytisine contains a methylated secondary amine that thermopsine lacks, altering bacterial membrane interaction potential [1].

Antibacterial MIC Enterococcus faecalis Natural product

Stereochemical Divergence from Anagyrine

Thermopsine is a stereoisomer of anagyrine, yet the two compounds differ substantially in chemical reactivity despite sharing identical molecular connectivity [1]. Infrared spectroscopic evidence confirms thermopsine contains an α-pyridone ring, a structural feature also present in anagyrine but oriented differently in three-dimensional space due to stereochemical inversion [1]. Catalytic reduction of thermopsine yields α-isosparteine (a stereoisomer of sparteine), whereas anagyrine reduction proceeds through a distinct stereochemical pathway [2]. This stereochemical relationship—thermopsine is to anagyrine as α-isosparteine is to sparteine—was established by Cockburn and Marion in 1951 and remains the foundational structural framework for differentiating these alkaloids [2].

Stereochemistry Chemical reactivity Structural biology Synthetic chemistry

TNF-α Suppression in Macrophages

Thermopsine reduces lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in RAW 264.7 murine macrophage cells at a concentration of 50 μM . This activity distinguishes thermopsine from cytisine and sparteine, which have not demonstrated comparable TNF-α suppression in published studies, though no direct head-to-head comparison data exists in the current literature [1]. The observation positions thermopsine as a candidate scaffold for anti-inflammatory drug discovery, particularly where quinolizidine alkaloids with immunomodulatory properties are sought .

Anti-inflammatory TNF-α LPS-induced Immunomodulation

Toxicological Differentiation from Anagyrine

Anagyrine is documented to cause teratogenic effects in cattle, producing 'crooked calf disease' when pregnant cows consume lupine plants containing this alkaloid [1]. Thermopsine, as the 11-epimer of anagyrine [2], co-occurs with anagyrine in Thermopsis montana and related species, yet no published evidence establishes comparable teratogenic liability for thermopsine [3]. In cattle myopathy studies, alkaloid preparations containing N-methylcytisine, cytisine, 5,6-dehydrolupanine, and thermopsine induced myopathy, but attribution to individual alkaloids remains unresolved [3]. This toxicological divergence—anagyrine's established teratogenicity versus thermopsine's unproven status—represents a critical differentiation point for safety-conscious research applications and regulatory submissions.

Toxicology Teratogenicity Safety assessment Cattle myopathy

Research Applications for Scientific Procurement


Antiviral Scaffold for RdRp Inhibitors

Researchers developing RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV-2 and related coronaviruses should evaluate thermopsine as a scaffold component. The thermopsine-cytisine conjugate (Compound 17) demonstrated an IC50 of 7.8 μM against SARS-CoV-2 RdRp and EC50 values of 0.12 μM (SARS-CoV-1) and 1.47 μM (SARS-CoV-2 SRIPs) in cellular assays, with confirmed dose-dependent reduction in viral N protein expression and subgenomic RNA levels [1]. This evidence positions thermopsine-containing conjugates as viable leads for antiviral optimization programs, distinct from remdesivir and molnupiravir in structural class [2].

Stereochemistry–Activity Relationship Studies

Investigators examining how stereochemical configuration influences biological activity in quinolizidine alkaloids require thermopsine as the 11-epimer of anagyrine. Since thermopsine is to anagyrine as α-isosparteine is to sparteine [1], paired studies using both stereoisomers can deconvolute the contribution of three-dimensional structure to receptor binding, enzyme inhibition, and cellular permeability. Catalytic reduction of thermopsine to α-isosparteine further enables exploration of the tetracyclic-to-tricyclic stereochemical cascade [2]. This application is particularly relevant for medicinal chemistry groups optimizing alkaloid-derived leads where stereochemistry governs target engagement.

TNF-α Modulation in Inflammation Models

Research programs focused on identifying natural product-derived TNF-α modulators for inflammatory disease should consider thermopsine. At 50 μM, thermopsine reduces LPS-induced TNF-α production in RAW 264.7 macrophages [1]. This activity differentiates thermopsine from cytisine and sparteine, which lack published TNF-α modulatory data, providing a quinolizidine alkaloid entry point distinct from the nicotinic receptor pharmacology that dominates cytisine-based research [2]. Applications include mechanistic studies on alkaloid-mediated immunomodulation and screening campaigns for novel anti-inflammatory leads.

Non-Teratogenic Alternative to Anagyrine

For in vivo pharmacological studies or safety assessment programs where quinolizidine alkaloid exposure is required, thermopsine offers a toxicologically preferable alternative to anagyrine. Anagyrine carries established teratogenic liability in cattle models (crooked calf disease), whereas no published evidence attributes comparable teratogenicity to thermopsine despite their co-occurrence in plant extracts [1]. Researchers designing animal studies with quinolizidine alkaloids can select thermopsine to minimize confounding teratogenic variables, provided the specific biological question aligns with thermopsine's distinct pharmacological profile (e.g., anti-inflammatory activity rather than nicotinic receptor agonism) [2].

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